molecular formula C15H18N4O3S B2657148 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 896321-58-7

2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2657148
CAS No.: 896321-58-7
M. Wt: 334.39
InChI Key: ZHKCBZVDQZCBGZ-UHFFFAOYSA-N
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Description

2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic tricyclic nitrogen-containing compound offered as a high-purity chemical reagent for research purposes. This molecule is of significant interest in medicinal chemistry and antibacterial discovery, building upon the established biological activity of the pyrido[1,2-a][1,3,5]triazin core scaffold. Structural analogs and related tricyclic nitrogen compounds have been investigated as potential antibacterial agents, suggesting a mechanism of action that may involve the inhibition of essential bacterial enzymes . The compound's structure features a pyridotriazine core linked to a tetrahydrofuran-methylacetamide group via a thioether bridge. This molecular architecture is characteristic of intermediates used in the synthesis of more complex, biologically active molecules . The presence of the tetrahydrofuran moiety may enhance the compound's solubility and pharmacokinetic properties, making it a valuable intermediate for pharmaceutical development. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to utilize this compound in exploratory studies focused on antibiotic resistance, synthetic methodology, and the development of novel therapeutic agents.

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-4-5-12-17-14(18-15(21)19(12)8-10)23-9-13(20)16-7-11-3-2-6-22-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKCBZVDQZCBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NCC3CCCO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of pyrido-triazine and has been the subject of various studies due to its potential biological activities. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

It features a pyrido-triazine core with a thioether linkage and an acetamide functional group. This unique structure is believed to contribute to its diverse biological activities.

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds related to triazines. For instance, Schiff bases derived from triazolethiones have demonstrated significant antiviral activity against various viral strains. These compounds inhibit viral replication mechanisms, showcasing potential therapeutic applications for viral infections .

Anticancer Activity

In vitro studies have shown that similar pyrido-triazine derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxicity was evaluated using standard assays, revealing that certain derivatives displayed higher potency compared to conventional chemotherapeutics like cisplatin .

CompoundCell LineIC50 (µM)Reference
69cMCF-715
71bMCF-710

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. For example, benzothioate derivatives derived from triazolethiones exhibited strong antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that the thioether moiety may enhance the antimicrobial properties of these compounds .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Cellular Targets : The thioether group may facilitate interactions with cellular proteins or nucleic acids, disrupting normal cellular functions.

Study on Anticancer Activity

A study published in Pharmaceutical Biology evaluated the anticancer effects of various pyrido-triazine derivatives. The results indicated that certain compounds significantly inhibited cell growth in MCF-7 cells with an IC50 value comparable to established chemotherapeutics .

Study on Antiviral Properties

Research published in Journal of Medicinal Chemistry highlighted the antiviral potential of triazole derivatives against SARS-CoV. The study found that modifications in the triazole ring significantly affected antiviral activity, suggesting a structure–activity relationship that could be leveraged for drug development .

Scientific Research Applications

Biological Activities

Research indicates that compounds in this class exhibit a variety of biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrido[1,2-a][1,3,5]triazin compounds possess anticancer properties. For example:

  • Mechanism of action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that similar compounds inhibited tumor growth in xenograft models by targeting cancer cell proliferation pathways .

Antimicrobial Properties

The thioether functional group in these compounds enhances their antimicrobial activity:

  • Spectrum of activity : They have shown effectiveness against a range of bacteria and fungi.
  • Research Findings : In vitro studies reported significant inhibition of bacterial growth at low concentrations .

Antiallergy Effects

Compounds related to this structure have been evaluated for their antiallergic properties:

  • Clinical Relevance : In animal models, some derivatives exhibited potent antiallergic effects comparable to established medications .

Therapeutic Uses

Given their diverse biological activities, potential therapeutic applications include:

  • Cancer Therapy : Targeting specific cancer types with tailored derivatives.
  • Infectious Disease Treatment : Utilizing antimicrobial properties to combat resistant strains.
  • Allergy Management : Developing new treatments for allergic conditions based on antiallergic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other pyrido-triazine and pyrimido-triazine derivatives. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Reported Activity
2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (Target) Pyrido[1,2-a][1,3,5]triazin-4-one 7-methyl, 2-thioacetamide with tetrahydrofuran-2-ylmethyl ~395.4 g/mol* Not reported in evidence
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno-pyrido-pyrimidinone 7-methyl, phenylamino, acetamide 369.44 g/mol Not explicitly stated
4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones Pyrimido[1,2-a][1,3,5]triazin-6-one Aryl groups at position 4, thioxo group at position 2 Varies by aryl group Antibacterial (E. coli, S. aureus)

*Calculated based on formula.

Key Observations :

  • The thioacetamide linkage may improve metabolic stability relative to oxyacetamides, as sulfur-containing groups often resist enzymatic hydrolysis .
  • Unlike the antibacterial pyrimido-triazinones in , the target compound’s pyrido-triazinone core lacks a dihydro motif, which could reduce conformational flexibility and alter target binding.

Physicochemical and Spectroscopic Comparisons

Data from analogous compounds highlight critical differences:

Table 2: Spectroscopic Signatures
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Source
Target Compound ~1,730 (estimated) Expected: δ 2.10 (COCH3), 2.50 (NCH3), 4.73 (NH), 3.57 (CH2-tetrahydrofuran)
N-(7-Methyl-2-phenylamino-...)acetamide 1,730 (C=O), 1,690 (C=O) δ 2.10 (COCH3), 2.50 (NCH3), 7.37–7.47 (Ar-H), 4.73 (NH)
4-Aryl-2-thioxo-pyrimido-triazinones ~1,680–1,710 (C=O, C=S) δ 7.2–7.8 (aryl-H), 3.2–3.5 (CH2 in dihydro core)

Notes:

  • The target compound’s tetrahydrofuran-methyl group would introduce distinct ¹H-NMR signals (e.g., δ 3.57 for CH2 adjacent to oxygen) absent in phenyl-substituted analogues .
  • The absence of aromatic protons in the tetrahydrofuran moiety distinguishes it from aryl-substituted derivatives in .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound with high purity?

  • Methodological Answer : Synthesis typically involves coupling the pyridotriazine core with the tetrahydrofuran-methyl thioacetamide moiety under controlled conditions. Key steps include:

  • Thiolation : Use of thiourea or Lawesson’s reagent to introduce the thio group .
  • Amide Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydrofuran-methylamine to the thioacetate intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the compound’s structure be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl group at pyridotriazine C7, tetrahydrofuran ring connectivity) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystals are obtainable .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid, detection at 254 nm .
  • LC-MS/MS : For enhanced sensitivity, employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode .
  • Validation : Follow ICH guidelines for linearity (1–100 µg/mL), LOD (0.1 µg/mL), and recovery (>85%) .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PI3K) using ATP-Glo assays .
  • Molecular Dynamics (MD) Simulations : Model binding interactions with kinase active sites (e.g., hydrophobic interactions with tetrahydrofuran moiety) .
  • Cellular Assays : Measure downstream phosphorylation (Western blot) and apoptosis (Annexin V staining) in cancer cell lines .

Q. What strategies resolve contradictions in reported IC50 values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Use consistent ATP concentrations (e.g., 10 µM) and buffer pH (7.4) .
  • Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
  • Cross-Validate : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) assays .

Q. How to optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify remaining compound via LC-MS .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridotriazine ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the thioacetamide group with a cleavable ester .

Q. What computational approaches predict off-target binding risks?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to screen against the ChEMBL database .
  • Pharmacophore Modeling : Identify shared features with known cardiotoxic agents (e.g., hERG channel inhibitors) .
  • Machine Learning : Train models on Tox21 datasets to predict cytotoxicity .

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